2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-[3-(phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-14(21)10-19-9-13(17-18-19)7-4-8-16-15(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2,(H,16,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRVVWWOLTTZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2=CN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the triazole ringThis reaction is highly efficient and produces the triazole ring with high yield and specificity .
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Step 1: Synthesis of the Triazole Ring
Reagents: Alkyne, azide, copper(I) catalyst
Conditions: Room temperature, aqueous or organic solvent
Reaction: Alkyne + Azide → Triazole ring
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the phenylmethoxycarbonylamino group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized triazole derivatives
Reduction: Amino derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The phenylmethoxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Functional Groups
A comparative analysis of structurally related compounds reveals key differences in heterocyclic cores, substituents, and functional groups:
Physicochemical Properties
Critical physicochemical parameters (estimated for the target compound):
| Property | Target Compound | |||
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 379.4 | 310.37 | 466.51 |
| XlogP | ~2.5 (estimated) | ~3.0 | ~3.0 | ~4.0 |
| H-Bond Donors | 2 | 1 | 2 | 2 |
| H-Bond Acceptors | 6 | 5 | 4 | 8 |
- Lipophilicity : The target compound’s moderate XlogP (~2.5) suggests better aqueous solubility than ’s highly lipophilic compound (XlogP 7.5) .
- Solubility: The acetic acid moiety in all compounds enhances solubility through ionization, but bulky groups (e.g., ’s dioxoisoquinolinyl) reduce it .
Research Findings and Implications
- Triazole vs. Thiazole/Piperazine : The triazole’s metabolic stability and hydrogen-bonding capacity make it superior to thiazole () or piperazine () in applications requiring prolonged bioavailability .
- Cbz vs. Fmoc : The Cbz group (target) offers acid-stable protection compared to Fmoc (), which is base-labile, enabling orthogonal deprotection strategies in synthesis .
- Substituent Effects : Bulky groups (e.g., ) reduce solubility but enhance target specificity, while smaller groups (e.g., ) improve pharmacokinetics .
Biological Activity
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid is a compound with a triazole ring structure, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activity, and potential applications, supported by relevant research findings.
Chemical Structure and Synthesis
The structure of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid features a triazole ring connected to an acetic acid moiety through a phenylmethoxycarbonylamino group. The synthesis typically involves several steps, including the formation of the triazole ring via azide-alkyne cycloaddition reactions.
Synthetic Route Overview
-
Formation of Triazole Ring :
- Reagents : Alkyne, azide, copper(I) catalyst.
- Conditions : Room temperature in aqueous or organic solvents.
- Reaction : Alkyne + Azide → Triazole.
-
Subsequent Modifications :
- Oxidation and reduction reactions to introduce various substituents.
This multi-step synthesis allows for high specificity and yield in producing the desired compound.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives, including 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid. The compound's mechanism of action may involve inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Hep-G2 Cell Line
A notable investigation assessed the cytotoxic effects of various triazole compounds against the Hep-G2 liver cancer cell line. The MTT assay revealed that certain indole-triazole hybrids exhibited significant anti-proliferative effects, with cell viability dropping to as low as 10.99% at concentrations of 100 µg/mL .
| Compound | Cell Viability (%) | Reference |
|---|---|---|
| Indole-Triazole Hybrid 8b | 10.99 ± 0.59 | |
| Standard Drug (Doxorubicin) | 10.8 ± 0.41 |
This study suggests that compounds with similar structural motifs may enhance anticancer efficacy.
Other Biological Activities
Beyond anticancer effects, triazoles are known for their diverse biological activities, including:
- Antiviral Properties : Some triazole derivatives exhibit antiviral activity, making them candidates for further investigation in virology .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in disease pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of triazole compounds. Variations in substituents on the triazole ring can significantly impact their pharmacological properties. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved binding affinity to biological targets.
Q & A
Q. What are the established synthetic routes for 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A key step is the coupling of a propargylamine derivative with an azide-functionalized phenylmethoxycarbonyl (Cbz) precursor, followed by acetic acid side-chain incorporation. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (CuI vs. CuSO₄/sodium ascorbate) critically affect regioselectivity and yield. Post-synthesis, purification often requires column chromatography or recrystallization to isolate the product from byproducts like unreacted azides .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : The triazole proton resonates at δ 7.8–8.2 ppm, while the Cbz-protected amine’s methylene groups appear as multiplet signals near δ 3.5–4.0 ppm. The acetic acid moiety shows a characteristic singlet for the methylene group (δ ~4.2 ppm) and a carboxylate proton (broad, δ ~12 ppm if protonated).
- IR : Stretching vibrations for the Cbz carbamate (1680–1720 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad, 1700 cm⁻¹ C=O) confirm functional groups.
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ with a calculated exact mass (e.g., C₁₇H₂₁N₅O₄⁺ = 360.1663) .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted physicochemical properties (e.g., solubility, logP)?
Discrepancies often arise from the compound’s amphiphilic nature (polar carboxylic acid vs. hydrophobic Cbz group). Experimental logP can be validated via reverse-phase HPLC using a calibration curve of standards. Solubility profiling in buffered solutions (pH 2–8) combined with molecular dynamics simulations helps identify optimal formulation conditions. For example, poor solubility in aqueous buffers may necessitate prodrug derivatization (e.g., esterification of the carboxylic acid) .
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
- Reaction Design : Quantum mechanical calculations (DFT) predict transition states for CuAAC regioselectivity, guiding solvent/catalyst selection .
- Docking Studies : Molecular docking into target proteins (e.g., enzymes with triazole-binding pockets) identifies critical interactions, such as hydrogen bonding with the triazole N-atoms or π-stacking with the phenyl group. MD simulations assess binding stability .
- SAR Analysis : Substituent variations (e.g., replacing Cbz with Boc or altering the propyl chain length) are modeled to prioritize analogs for synthesis .
Q. What experimental designs are recommended for analyzing contradictory bioactivity data across assays?
Use a tiered approach:
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) to rule out false positives.
- Off-Target Screening : Employ kinase/GPCR panels to identify nonspecific interactions.
- Mechanistic Studies : Fluorescence polarization or SPR assays quantify direct target binding, distinguishing true activity from assay artifacts .
Q. How can combinatorial libraries of triazole derivatives be constructed for high-throughput screening?
Employ a "split-and-pool" strategy:
- Diversification Points : Vary the Cbz group (e.g., aryl, heteroaryl), propyl linker length, and acetic acid substituents.
- Automation : Use microwave-assisted synthesis for rapid cycloaddition and robotic liquid handlers for parallel purification.
- Quality Control : LC-MS tracking ensures library integrity, while cheminformatics tools (e.g., Tanimoto similarity indexing) prioritize structurally diverse candidates .
Methodological Challenges
Q. What purification challenges arise during scale-up, and how are they addressed?
Common issues include:
- Byproduct Formation : Unreacted azides or dimeric triazoles, mitigated via gradient elution in HPLC.
- Acidic Degradation : The carboxylic acid group may protonate under acidic conditions, requiring neutral pH during chromatography.
- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) and additives (e.g., seed crystals) to enhance crystal lattice stability .
Q. How do stability studies inform storage and handling protocols?
Accelerated stability testing (40°C/75% RH for 4 weeks) reveals degradation pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
